

Tofimilast metabolic pathway identification

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Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

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What is Known About Tofimilast

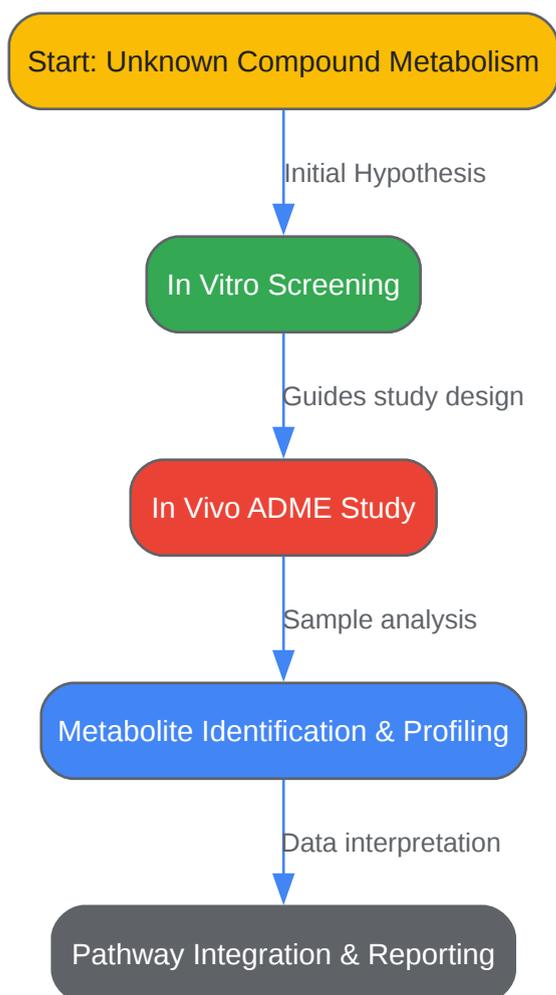
Based on the search results, here is a summary of the key information available for **Tofimilast**:

Attribute	Description
Drug Name	Tofimilast [1]
Mode of Action	Phosphodiesterase-4 (PDE4) inhibitor [1]
Route of Administration	Inhaled [1]
Therapeutic Area	Investigated for COPD and asthma [1]
Clinical Development Status	Development discontinued after Phase II trials [1]
Reason for Discontinuation	Failed to demonstrate efficacy in Phase II trials [1]

A Framework for Metabolic Pathway Identification

For a compound like **Tofimilast** where public data is scarce, the approach to identifying its metabolic pathway would be similar to that for any new chemical entity. The following workflow outlines the key

stages and common experiments involved in this process. The diagram illustrates a typical high-level strategy.



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Here are detailed methodologies for the key experiments shown in the diagram:

In Vitro Metabolic Stability Screening

This initial step assesses how quickly a compound is metabolized and identifies which enzymes are involved [2].

- **Objective:** To determine the metabolic half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) of **Tofimilast** using liver microsomes or hepatocytes, and to identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism.

- **Protocol:**

- **Incubation:** The compound (e.g., 1 μ M **Tofimilast**) is incubated with human liver microsomes (0.5 mg/mL) or hepatocytes in a phosphate buffer (pH 7.4) at 37°C, with an NADPH-regenerating system to provide enzymatic cofactors [2].
- **Time Points:** Aliquots are taken at multiple time points (e.g., 0, 5, 10, 15, 30, 60 minutes) [2].
- **Reaction Termination:** The reaction is stopped by transferring the aliquot to a plate containing cold acetonitrile, which also precipitates proteins [2].
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed using techniques like LC-HRMS to quantify the disappearance of the parent compound over time [2].
- **Reaction Phenotyping:** To identify the specific CYP enzyme involved, the compound is incubated with a panel of individual, recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4). Alternatively, chemical inhibitors or inhibitory antibodies specific to each CYP enzyme are added to human liver microsome incubations, and the change in metabolic rate is measured [3] [4].

In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Study

This study provides a comprehensive picture of how the body processes the compound, which is crucial for identifying all major metabolites [5].

- **Objective:** To determine the mass balance, excretion routes, and metabolic profile of **Tofimilast** in a physiological context.
- **Protocol (using a radiolabeled compound):**
 - **Dosing:** A single dose of the compound is administered to healthy volunteers. To obtain accurate pharmacokinetic data, a common modern approach is to administer a non-radiolabeled dose via the intended route (e.g., inhalation) concurrently with an intravenous microtracer of radiolabeled ($[^{14}\text{C}]$ -) compound [5].
 - **Sample Collection:** Blood (plasma), urine, and feces are collected at predetermined intervals over several days (e.g., up to 240 hours) [5].
 - **Radioactivity Measurement:** Total radioactivity in plasma, urine, and feces is measured to track the elimination and recovery of the drug-related material [5].
 - **Metabolite Profiling:** Plasma (at T_{max} and other times), urine, and fecal samples are pooled as appropriate and analyzed using techniques like LC-MS/MS with radiometric detection to separate, quantify, and identify the chemical structures of all major metabolites [5].

Suggestions for Further Investigation

Given the lack of publicly available data, you might consider these alternative steps:

- **Search for Structural Analogs:** Look for published metabolic pathways of other PDE4 inhibitors (e.g., Roflumilast). While not identical, they can provide valuable clues about potential metabolic soft spots and common biotransformations for this drug class.
- **Consult Proprietary Databases:** If you have access, in-depth proprietary scientific databases or regulatory documents from the developer might contain the information you need.

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